molecular formula C5H4N2O3S B2383583 2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid CAS No. 1937274-84-4

2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid

Cat. No.: B2383583
CAS No.: 1937274-84-4
M. Wt: 172.16
InChI Key: HSFADGKEDQBIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid typically involves the reaction of thiazole derivatives with hydroxylamine. One common method includes the condensation of thiazole-5-carboxylic acid with hydroxylamine hydrochloride under acidic conditions to form the hydroxyimino derivative . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.

    Reduction: The hydroxyimino group can be reduced to form amino derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its hydroxyimino and thiazole moieties. These interactions can modulate various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Hydroxyimino)methyl]-1,3-thiazole-4-carboxylic acid
  • 2-[(Hydroxyimino)methyl]-1,3-oxazole-5-carboxylic acid
  • 2-[(Hydroxyimino)methyl]-1,3-thiazole-5-sulfonic acid

Uniqueness

2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its hydroxyimino group provides additional reactivity compared to similar compounds, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-[(E)-hydroxyiminomethyl]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3S/c8-5(9)3-1-6-4(11-3)2-7-10/h1-2,10H,(H,8,9)/b7-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFADGKEDQBIDN-FARCUNLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C=NO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=N1)/C=N/O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.